molecular formula C12H14N4O2 B11499964 N-(5-nitroquinolin-8-yl)propane-1,3-diamine

N-(5-nitroquinolin-8-yl)propane-1,3-diamine

Cat. No.: B11499964
M. Wt: 246.27 g/mol
InChI Key: SFACCKTZHGCRMY-UHFFFAOYSA-N
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Description

N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline ring substituted with a nitro group at the 5-position and a propane-1,3-diamine moiety at the 8-position. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE typically involves the following steps:

    Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Propane-1,3-Diamine Derivative: The nitrated quinoline is then reacted with propane-1,3-diamine under suitable conditions to form the desired compound. This step may involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the amine groups are replaced by other functional groups.

    Oxidation: The amine groups can be oxidized to form corresponding imines or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Various nucleophiles (e.g., halides, alkoxides), appropriate solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N1-(5-AMINOQUINOLIN-8-YL)PROPANE-1,3-DIAMINE.

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of imines or other oxidized products.

Scientific Research Applications

N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The nitro group and the amine groups play crucial roles in its activity, potentially through redox reactions and interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE is unique due to its combination of a quinoline ring with a nitro group and a propane-1,3-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

N'-(5-nitroquinolin-8-yl)propane-1,3-diamine

InChI

InChI=1S/C12H14N4O2/c13-6-2-8-14-10-4-5-11(16(17)18)9-3-1-7-15-12(9)10/h1,3-5,7,14H,2,6,8,13H2

InChI Key

SFACCKTZHGCRMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NCCCN)[N+](=O)[O-]

Origin of Product

United States

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